molecular formula C15H13N3S2 B428183 2-[(2E)-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE

2-[(2E)-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE

Cat. No.: B428183
M. Wt: 299.4g/mol
InChI Key: LIRGRMZIIQFKIN-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is a derivative of 4-(methylthio)benzaldehyde and 1,3-benzothiazol-2-ylhydrazone, combining the properties of both parent compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)benzaldehyde 1,3-benzothiazol-2-ylhydrazone typically involves the reaction of 4-(methylthio)benzaldehyde with 1,3-benzothiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage between the aldehyde and hydrazine components .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-[(2E)-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(methylthio)benzaldehyde 1,3-benzothiazol-2-ylhydrazone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in antibacterial, antioxidant, or cytotoxic effects depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE stands out due to its combined properties from both 4-(methylthio)benzaldehyde and 1,3-benzothiazol-2-ylhydrazone

Properties

Molecular Formula

C15H13N3S2

Molecular Weight

299.4g/mol

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H13N3S2/c1-19-12-8-6-11(7-9-12)10-16-18-15-17-13-4-2-3-5-14(13)20-15/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

LIRGRMZIIQFKIN-MHWRWJLKSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2

SMILES

CSC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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